tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride
Description
tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride is a bicyclic secondary amine derivative with the molecular formula C₁₁H₂₁ClN₂O₂ and a molecular weight of 248.75 g/mol . Its structure comprises a fused bicyclo[4.2.0]octane system, where two nitrogen atoms occupy positions 3 and 5. The tert-butyloxycarbonyl (Boc) group at the 7-position and the hydrochloride salt enhance its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis . The compound is commercially available in industrial-grade purity (90%) and is supplied in 25 kg paper drum packaging .
Key physicochemical properties include:
Properties
Molecular Formula |
C11H21ClN2O2 |
|---|---|
Molecular Weight |
248.75 g/mol |
IUPAC Name |
tert-butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13;/h8-9,12H,4-7H2,1-3H3;1H/t8-,9-;/m0./s1 |
InChI Key |
ZVXHPGOCQWYXAX-OZZZDHQUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CCNC2.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride typically involves enantioselective construction methods. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids . This process often involves the use of acyclic starting materials that contain the necessary stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Bicyclic Framework Variations
Key Differences
- Bicyclic Ring Systems : The [4.2.0] system in the target compound provides a distinct spatial arrangement compared to the [3.3.1] system in derivatives, influencing steric interactions and synthetic utility .
- Substituent Position : Moving the Boc group from the 7-position (target compound) to the 3-position (e.g., ) alters reactivity and downstream derivatization pathways .
- Salt Forms : The hydrochloride salt of the target compound enhances aqueous solubility compared to neutral analogues, critical for bioavailability in drug development .
Commercial and Industrial Positioning
- Pricing : The target compound is priced at €1,237.00/100 mg (free base), reflecting its niche synthetic role . In comparison, simpler bicyclic amines (e.g., 3,5-pyridinedicarboxylate derivatives) cost significantly less due to broader industrial use .
- Supply Chain : Suppliers like ECHEMI and American Elements emphasize validated quality control and regulatory compliance, distinguishing the target compound from less standardized analogues .
Q & A
Basic: What are the key considerations for synthesizing tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride?
Answer:
The synthesis involves enantioselective construction of the bicyclic core, typically starting from acyclic precursors with defined stereochemistry. Critical steps include:
- Cyclization : Formation of the 3,7-diazabicyclo[4.2.0]octane scaffold via intramolecular amidation or ring-closing metathesis under inert conditions (e.g., nitrogen atmosphere).
- Boc Protection : Introduction of the tert-butyloxycarbonyl (Boc) group using Boc anhydride in dichloromethane or THF at 0–25°C to stabilize the amine functionality .
- Hydrochloride Salt Formation : Final purification via recrystallization or ion-exchange chromatography to isolate the hydrochloride salt .
Key Reagents : Boc anhydride, lithium aluminum hydride (reduction), and Pd/C (catalysis).
Advanced: How does stereochemical integrity impact the reactivity of this bicyclic compound?
Answer:
The (1S,6S) configuration dictates spatial orientation of functional groups, influencing:
- Reaction Kinetics : Steric hindrance from the bicyclic structure slows nucleophilic substitution at the 3-position, requiring polar aprotic solvents (e.g., DMF) for efficient reactions .
- Enantioselectivity : Chiral HPLC or NMR analysis (e.g., using Mosher’s acid) confirms enantiopurity, critical for biological activity studies. Discrepancies in optical rotation ([α]D) values between batches may indicate racemization during synthesis .
Basic: What spectroscopic techniques validate the structure of this compound?
Answer:
- NMR :
- HRMS : Molecular ion [M+H]⁺ at m/z 212.29 confirms the molecular formula (C₁₁H₂₀N₂O₂) .
- IR : Stretching bands at ~1680 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .
Advanced: How can conflicting crystallography and NMR data be resolved for this compound?
Answer:
Discrepancies between X-ray crystallography (solid-state) and solution-phase NMR data often arise from conformational flexibility. Mitigation strategies include:
- Variable-Temperature NMR : To identify dynamic processes (e.g., ring puckering) affecting chemical shifts.
- DFT Calculations : Compare experimental and computed NMR spectra to validate dominant conformers .
- Co-crystallization : Use of heavy atoms (e.g., bromide salts) to stabilize specific conformations for X-ray analysis .
Basic: What purification methods are optimal for isolating this compound?
Answer:
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (10–50%) removes unreacted Boc precursors.
- Recrystallization : Methanol/water mixtures yield high-purity hydrochloride crystals (mp: 191–194°C) .
- Ion-Exchange Resins : For selective removal of cationic impurities (e.g., Amberlite IR-120) .
Advanced: How does the bicyclic scaffold influence its biological activity in receptor binding studies?
Answer:
The rigid bicyclic structure enhances binding affinity to G-protein-coupled receptors (GPCRs) by:
- Conformational Restriction : Preorganizes the molecule into bioactive conformations, reducing entropy penalties upon binding.
- Hydrogen Bonding : The secondary amine interacts with conserved aspartate residues in receptor pockets (e.g., GLP-1 receptor) .
Validation : Radioligand displacement assays (IC₅₀ values) and molecular docking simulations correlate structure-activity relationships .
Basic: What are the stability profiles of this compound under varying pH and temperature?
Answer:
- Acidic Conditions (pH < 3) : Boc group hydrolyzes, releasing the free amine (t₁/₂: ~2 hours at 25°C).
- Basic Conditions (pH > 9) : Degradation via β-elimination of the bicyclic ring (observed via TLC monitoring).
- Storage : Stable at –20°C under argon for >6 months; avoid prolonged exposure to light .
Advanced: How can computational modeling optimize reaction yields for derivatives?
Answer:
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys predict feasible routes for introducing substituents (e.g., trifluoromethyl groups) .
- DFT Transition State Modeling : Identifies energy barriers for stereocontrolled steps (e.g., cyclization).
- Machine Learning : Platforms like Synthia recommend optimal solvents/catalysts based on historical reaction data .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (irritant).
- Ventilation : Use fume hoods due to potential amine vapor release.
- Spill Management : Neutralize with dilute acetic acid and adsorb with vermiculite .
Advanced: How do substituents on the bicyclic ring modulate pharmacokinetic properties?
Answer:
- Lipophilicity : LogP increases with alkyl/aryl substituents (e.g., phenylethyl), enhancing blood-brain barrier penetration.
- Metabolic Stability : Electron-withdrawing groups (e.g., cyano) reduce CYP450-mediated oxidation (tested via liver microsomal assays) .
Case Study : A 5-fluoro analog showed 3× higher oral bioavailability in rodent models compared to the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
